2-Chloro-4-fluoro-6-nitrotoluene CAS number and properties
2-Chloro-4-fluoro-6-nitrotoluene CAS number and properties
An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-nitrotoluene
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 2-Chloro-4-fluoro-6-nitrotoluene. We will delve into its core properties, plausible synthetic routes, potential applications derived from its structural analogues, and rigorous safety and handling protocols.
Section 1: Chemical Identity and Core Properties
2-Chloro-4-fluoro-6-nitrotoluene is a substituted aromatic compound of significant interest as a building block in organic synthesis. Its unique arrangement of chloro, fluoro, nitro, and methyl groups on the toluene backbone offers multiple reaction sites for constructing more complex molecules.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 502496-35-7 [1][2][3].
Physicochemical Data Summary
The fundamental properties of 2-Chloro-4-fluoro-6-nitrotoluene are summarized below. This data is crucial for designing experiments, including selecting appropriate solvents and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 502496-35-7 | [1][2][3] |
| Molecular Formula | C₇H₅ClFNO₂ | [2][3] |
| Molecular Weight | 189.57 g/mol | [2][3] |
| Melting Point | 37-39 °C | [3] |
| Purity | Typically ≥98% (by GC) | [2][3] |
| Synonyms | 1-chloro-5-fluoro-2-methyl-3-nitrobenzene, 3-Chloro-5-fluoro-2-methylnitrobenzene | [2][3] |
Section 2: Synthesis and Mechanistic Insights
While specific, peer-reviewed synthesis routes for 2-Chloro-4-fluoro-6-nitrotoluene are not extensively published, a logical and efficient pathway can be proposed based on established aromatic chemistry principles. The synthesis originates from the more readily available precursor, 2-chloro-4-fluorotoluene.
The core of the synthesis is an electrophilic aromatic substitution—specifically, nitration. The existing chloro and fluoro substituents are ortho-, para-directing groups. However, the methyl group is also an ortho-, para-director. The position of nitration is determined by the cumulative directing effects and steric hindrance. The nitro group is directed to the position ortho to the methyl group and meta to the chlorine and fluorine atoms.
Proposed Synthetic Workflow
The following protocol outlines a plausible method for the synthesis.
Step 1: Preparation of the Nitrating Mixture
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In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 or 2:1 molar ratio.
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Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration of the aromatic ring.
Step 2: Nitration of 2-Chloro-4-fluorotoluene
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Dissolve the starting material, 2-chloro-4-fluorotoluene, in a suitable solvent like dichloromethane or use the nitrating mixture directly if conditions permit.
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Slowly add the pre-chilled nitrating mixture to the solution of the starting material while maintaining the temperature below 10°C.
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Causality: This is an exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of unwanted side products.
Step 3: Reaction Quenching and Product Isolation
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Once the reaction is complete (monitored by Thin Layer Chromatography or Gas Chromatography), slowly pour the reaction mixture over crushed ice.
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Causality: This step quenches the reaction by hydrolyzing any remaining nitrating agent and helps to precipitate the organic product, which is typically insoluble in water.
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The solid product is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
Step 4: Purification
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final high-purity 2-Chloro-4-fluoro-6-nitrotoluene.
Visualization of Synthetic Pathway
Caption: Proposed synthesis workflow for 2-Chloro-4-fluoro-6-nitrotoluene.
Section 3: Potential Applications in Research and Development
Substituted nitrotoluenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations, such as diazotization, amidation, or reductive amination.
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Pharmaceutical Synthesis: Aromatic fluorides, such as the related compound 2-Fluoro-4-nitrotoluene, are crucial in the synthesis of various functional fluorinated organic compounds. For instance, 2-Fluoro-4-nitrotoluene is a key starting material for producing Enzalutamide, a drug used to treat prostate cancer. The title compound, 2-Chloro-4-fluoro-6-nitrotoluene, offers a similar scaffold with additional reactive sites, making it a promising candidate for novel drug discovery programs.
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Dye Manufacturing: Chloro-nitrotoluene derivatives are used as intermediates in the production of various dyes and pigments[4]. The specific chromophoric properties would depend on the final molecular structure derived from this intermediate.
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Material Science: The presence of fluorine can impart unique properties such as increased thermal stability and altered electronic characteristics, making this compound a potential precursor for specialized polymers and materials.
Section 4: Safety, Handling, and Experimental Protocols
Given the presence of nitro and chlorinated functional groups, 2-Chloro-4-fluoro-6-nitrotoluene is expected to be a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues like 2-chloro-6-nitrotoluene and 2-fluoro-6-nitrotoluene suggest that it should be handled with extreme care.
Expected Hazards:
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Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled[5].
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Irritation: May cause skin and serious eye irritation[5].
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Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.
Mandatory Personal Protective Equipment (PPE)
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Nitrile or other chemically resistant gloves.
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Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.
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Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood.
Step-by-Step Handling and Disposal Protocol
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Receiving and Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. The container should be tightly closed.
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Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to avoid inhalation of dust.
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In Case of a Spill:
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Evacuate the area.
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Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
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Carefully sweep up the material and place it into a labeled, sealed container for chemical waste.
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Clean the spill area with soap and water.
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First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes[6].
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Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[5][6].
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[6].
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].
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Waste Disposal: Dispose of all waste materials (including contaminated absorbents and empty containers) in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste.
Laboratory Safety Workflow Diagram
References
- 1. 502496-35-7 CAS MSDS (2-CHLORO-4-FLUORO-6-NITROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. CAS 502496-35-7 | 4754-7-01 | MDL MFCD03094191 | 2-Chloro-4-fluoro-6-nitrotoluene | SynQuest Laboratories [synquestlabs.com]
- 4. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
